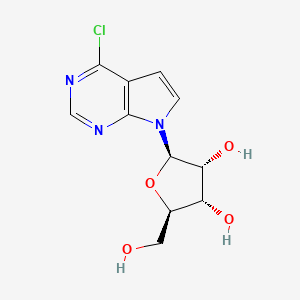

6-Chloro-7-deazapurine-beta-D-riboside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves several steps. One of the key steps is the N-glycosylation of 6-chloro-7-deazapurine. This reaction can be carried out using various reagents and conditions. For example, the use of benzoyl chloride (BzCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at room temperature for 19 hours can yield the desired product . Another method involves the use of N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature for 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.

科学的研究の応用

Antifungal Activity

6-Chloro-7-deazapurine-beta-D-riboside exhibits significant antifungal activity, making it a compound of interest in medicinal chemistry:

- Mechanism of Action : The compound primarily targets fungal cells by inhibiting adenosine kinase, an enzyme crucial for cellular metabolism and nucleotide synthesis. This inhibition disrupts essential biochemical pathways in fungi, leading to their growth inhibition or death .

- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits various fungal strains. For example, studies report IC50 values of less than 10 µM against species such as Candida albicans and Aspergillus niger, indicating a high level of efficacy .

| Fungal Species | IC50 (µM) | Selectivity Index |

|---|---|---|

| Candida albicans | <10 | >50 |

| Aspergillus niger | <10 | >50 |

Potential Therapeutic Uses

Beyond antifungal applications, this compound is being investigated for other therapeutic uses:

- Antileishmanial Activity : A notable case study demonstrated promising results against Leishmania species, suggesting potential for development as an antileishmanial agent.

- Cytostatic Properties : Research indicates that derivatives of 7-deazapurine nucleosides exhibit cytostatic activity against cancer cell lines. This opens avenues for further exploration in cancer treatment .

Mechanistic Insights

The compound's ability to inhibit adenosine kinase leads to significant alterations in nucleotide synthesis pathways within fungal cells:

- Apoptosis Induction : Studies utilizing RNA interference techniques have shown that the inhibition of adenosine kinase can trigger apoptotic pathways in fungi, resulting in cell death.

作用機序

The mechanism of action of 6-Chloro-7-deazapurine-beta-D-riboside involves its incorporation into fungal cells, where it interferes with nucleic acid synthesis. This disruption leads to the inhibition of fungal growth and replication . The molecular targets and pathways involved include the inhibition of enzymes involved in nucleic acid synthesis and the disruption of cellular processes essential for fungal survival.

類似化合物との比較

Similar Compounds

6-Chloro-7-deazapurine: A related compound with similar antifungal activity.

7-Deazapurine: Another nucleoside derivative with potential bioactive properties.

6-Chloro-7-iodo-7-deazapurine: A compound with both chlorine and iodine substituents, showing unique chemical properties.

Uniqueness

6-Chloro-7-deazapurine-beta-D-riboside is unique due to its specific structure, which includes a chlorine atom at the 6-position and a beta-D-riboside moiety. This unique structure contributes to its antifungal activity and potential therapeutic applications .

生物活性

Overview

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside analogue that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antifungal research. This compound, characterized by its chloro substitution at the sixth position of the purine ring, exhibits significant potential in disrupting nucleic acid synthesis and inhibiting various enzymes involved in cellular metabolism.

- Molecular Formula : C₁₁H₁₂ClN₃O

- Molecular Weight : 285.68 g/mol

- Structure : The compound features a ribose sugar linked to a deazapurine base, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its incorporation into nucleic acids. This incorporation leads to:

- Inhibition of Nucleic Acid Synthesis : It inhibits the activity of enzymes such as DNA polymerase and reverse transcriptase, which are vital for DNA and RNA synthesis, respectively.

- Adenosine Kinase Inhibition : The compound acts as an inhibitor of adenosine kinase, disrupting adenosine metabolism and potentially impacting various biological processes related to cellular energy homeostasis and signaling pathways .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses. For instance:

- In Vitro Studies : The compound has shown efficacy against flaviviruses, with studies demonstrating dose-dependent antiviral effects in cell cultures infected with viruses like Usutu virus (USUV) .

Antifungal Activity

The compound also demonstrates significant antifungal properties:

- Mechanism : It interferes with fungal purine metabolism, which is essential for nucleic acid synthesis in fungi. This disruption can hinder fungal growth and replication.

- Research Findings : Studies have reported its effectiveness against various fungal strains, suggesting it could serve as a therapeutic agent in treating fungal infections.

Case Studies and Research Findings

- Antiviral Efficacy Against Flavivirus

- Inhibition of Adenosine Kinase

- Antifungal Studies

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Deazapurine | Lacks nitrogen at position 7 | Base without chloro substitution |

| 2-Amino-6-chloropurine | Contains an amino group instead of ribose | Different functional group affecting activity |

| 2-Chloroadenosine | Chlorinated adenosine derivative | Directly related to adenosine metabolism |

This table highlights how structural variations among related compounds influence their biological activities and therapeutic applications.

特性

CAS番号 |

120401-32-3 |

|---|---|

分子式 |

C11H12ClN3O4 |

分子量 |

285.68 g/mol |

IUPAC名 |

(2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1 |

InChIキー |

BFDDOTZWMOKUCD-XUPSQLBYSA-N |

SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

異性体SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O |

正規SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

同義語 |

4-Chloro-7-α-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。